molecular formula C11H15O4P B12618966 4-Acetylphenyl ethyl methylphosphonate CAS No. 918660-68-1

4-Acetylphenyl ethyl methylphosphonate

Cat. No.: B12618966
CAS No.: 918660-68-1
M. Wt: 242.21 g/mol
InChI Key: BJYIEMDHYADUGW-UHFFFAOYSA-N
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Description

Fundamental Principles of Organophosphorus Compounds

Organophosphorus compounds are broadly classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. organic-chemistry.org The parent compounds of these derivatives are phosphine (B1218219) (PH₃) and phosphoric acid (H₃PO₄), respectively. The structure of organophosphorus compounds often features a tetrahedral phosphorus center, particularly in the case of phosphates and phosphonates. rsc.org A key feature of many of these compounds is the phosphoryl group (P=O), a double bond connecting phosphorus and oxygen. rsc.org The nature of the organic substituents attached to the phosphorus atom significantly influences the compound's stability, reactivity, and biological activity. rsc.org

Phosphonates are a specific class of organophosphorus compounds that contain a direct carbon-to-phosphorus (C-P) bond. rsc.org This C-P bond is notably stable against hydrolysis, which contributes to the persistence and efficacy of these compounds in various applications. rsc.org

Chemical Significance of Phosphonate (B1237965) Esters in Advanced Research

Phosphonate esters are widely utilized in diverse areas of advanced research. Their structural similarity to phosphate (B84403) esters allows them to act as mimics of natural phosphates in biological systems, often exhibiting inhibitory effects on enzymes that process phosphate-containing substrates. nih.gov This property has made them valuable tools in medicinal chemistry for the development of antiviral agents and other therapeutics. nih.gov

Beyond their biological applications, phosphonate esters are crucial intermediates in organic synthesis. They are famously employed in the Horner-Wadsworth-Emmons reaction, a widely used method for the stereoselective synthesis of alkenes. organic-chemistry.org The development of new synthetic methodologies, such as the Michaelis-Arbuzov and Atherton-Todd reactions, has further expanded the accessibility and utility of phosphonate esters. organic-chemistry.orgbeilstein-journals.org These reactions allow for the formation of the stable P-C bond and the creation of a diverse library of phosphonate-containing molecules for various research purposes. wikipedia.orgorganic-chemistry.org

Structural and Stereochemical Considerations within the Phosphonate Class

A significant aspect of phosphonate chemistry is the potential for stereoisomerism. When the phosphorus atom in a phosphonate ester is bonded to four different substituents, it becomes a chiral center. acs.org This chirality can have a profound impact on the biological activity and chemical reactivity of the molecule.

The synthesis of enantiomerically pure phosphonates is a considerable challenge and an active area of research. acs.org Various strategies have been developed to achieve stereoselective synthesis, including the use of chiral catalysts and auxiliaries. rsc.orgacs.org The ability to control the stereochemistry at the phosphorus center is crucial for designing molecules with specific biological targets and for understanding the mechanisms of their action. rsc.orgacs.org The stereochemical configuration of a phosphonate can influence its binding to enzymes and receptors, leading to differences in efficacy between enantiomers. google.com

A Closer Look at 4-Acetylphenyl ethyl methylphosphonate (B1257008)

4-Acetylphenyl ethyl methylphosphonate is a specific organophosphorus compound that belongs to the phosphonate ester class. Its structure features a central phosphorus atom bonded to a methyl group, an ethyl ester group, an oxygen atom, and a 4-acetylphenyl group.

Physicochemical Properties

The following table summarizes some of the key computed physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₅O₄P
Molecular Weight 242.21 g/mol
Exact Mass 242.07079595 Da
XLogP3-AA 1.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5
Topological Polar Surface Area 52.6 Ų
Complexity 282
Data sourced from PubChem CID 71426510 nih.gov

Research Findings and Synthesis

Detailed research findings specifically on this compound are not extensively available in publicly accessible literature. However, its synthesis can be postulated based on well-established reactions in organophosphorus chemistry. A plausible route for the synthesis of this compound would involve the reaction of a suitable methylphosphonate derivative with 4-hydroxyacetophenone.

One common method for forming the phosphoester bond is a variation of the Atherton-Todd reaction. beilstein-journals.org This could involve the in-situ generation of ethyl methylphosphonochloridate from ethyl methylphosphonate, which would then react with the hydroxyl group of 4-hydroxyacetophenone in the presence of a base.

Alternatively, the Michaelis-Arbuzov reaction provides another powerful tool for the synthesis of phosphonates. organic-chemistry.orgwikipedia.org A modified approach could involve the reaction of a salt of 4-hydroxyacetophenone with a suitable halo-phosphonate ester.

The characterization of the resulting this compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR) to confirm the structure and Mass Spectrometry to determine the molecular weight.

Properties

CAS No.

918660-68-1

Molecular Formula

C11H15O4P

Molecular Weight

242.21 g/mol

IUPAC Name

1-[4-[ethoxy(methyl)phosphoryl]oxyphenyl]ethanone

InChI

InChI=1S/C11H15O4P/c1-4-14-16(3,13)15-11-7-5-10(6-8-11)9(2)12/h5-8H,4H2,1-3H3

InChI Key

BJYIEMDHYADUGW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)OC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 4 Acetylphenyl Ethyl Methylphosphonate and Its Analogues

Conventional Synthetic Routes to Phosphonate (B1237965) Esters

Conventional methods for the formation of the carbon-phosphorus (C-P) bond and subsequent esterification remain fundamental in the synthesis of phosphonates. These routes are often characterized by their reliability and the use of readily available starting materials.

Esterification Reactions Involving Methylphosphonic Dichloride

A direct and widely employed method for the synthesis of phosphonate esters is the reaction of a phosphonic dichloride with alcohols or phenols. nih.govgoogle.com In the context of 4-Acetylphenyl ethyl methylphosphonate (B1257008), this would involve the reaction of methylphosphonic dichloride with 4-hydroxyacetophenone and ethanol (B145695). The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct.

The stepwise nature of this esterification allows for the synthesis of unsymmetrical phosphonate esters. For instance, reacting methylphosphonic dichloride first with one equivalent of 4-hydroxyacetophenone would yield an intermediate phosphonochloridate, which can then be reacted with ethanol to afford the final product. The order of addition of the nucleophiles can be varied to optimize the yield of the desired unsymmetrical ester. Challenges in this method can include the formation of symmetrical diesters as byproducts and the need for careful control of reaction conditions to manage the reactivity of the phosphonic dichloride.

The general reaction is as follows: CH₃P(O)Cl₂ + HOC₆H₄C(O)CH₃ + CH₃CH₂OH → CH₃P(O)(OC₆H₄C(O)CH₃)(OCH₂CH₃) + 2HCl

Modifications and Optimization of Synthesis Protocols

Several modifications to classical phosphonate synthesis have been developed to improve yields, reduce reaction times, and simplify purification. The Michaelis-Arbuzov reaction, for example, is a cornerstone of C-P bond formation, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgbeilstein-archives.org For aryl phosphonates, a variation known as the Michaelis-Becker reaction, which uses a dialkyl phosphite and a base to react with an aryl halide, is often more applicable. nih.gov

The Hirao coupling, a palladium-catalyzed cross-coupling reaction of dialkyl phosphites with aryl halides, offers a powerful alternative for the synthesis of aryl phosphonates. wikipedia.org Furthermore, direct esterification of phosphonic acids has been explored using various activating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or by employing orthoesters. nih.gov The choice of solvent, temperature, and catalyst can significantly impact the outcome of these reactions, with optimizations often leading to higher selectivity and yield. nih.gov For instance, phase-transfer catalysis has been shown to be effective in the esterification of phenols. researchgate.net

Transition Metal-Catalyzed Approaches

The advent of transition metal catalysis has revolutionized the synthesis of organophosphorus compounds, providing milder and more efficient routes to a wide array of phosphonates. tandfonline.comnih.govacs.org

Palladium-Catalyzed Hydroarylation of Diazophosphonates

A notable development in this area is the palladium-catalyzed hydroarylation of diazophosphonates. thieme-connect.comresearchgate.netthieme-connect.com This methodology allows for the formation of diarylated phosphonates from the reaction of diazo compounds with aryl iodides in the presence of formic acid, which serves as a hydride source. thieme-connect.comthieme-connect.com This approach could be adapted for the synthesis of precursors to 4-Acetylphenyl ethyl methylphosphonate. The reaction proceeds through a proposed mechanism involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by insertion of the diazo compound and subsequent reductive elimination. thieme-connect.com

Exploration of Catalyst Systems and Reaction Conditions

The efficiency of palladium-catalyzed phosphonate synthesis is highly dependent on the choice of the catalyst system, including the palladium precursor and the ligands, as well as the solvent and base. thieme-connect.com Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. thieme-connect.com The selection of phosphine (B1218219) ligands is critical and can influence the reactivity and selectivity of the coupling reaction. Solvents such as 1,2-dichloroethane (B1671644) (DCE) and bases like triethylamine have been found to be effective in certain hydroarylation reactions. thieme-connect.com Research continues to explore new and more active catalyst systems to broaden the scope and utility of these transformations. nih.gov For example, nickel-catalyzed cross-coupling reactions (Tavs reaction) of aryl bromides with trialkyl phosphites have also been reported as an efficient method for preparing phosphonate esters. beilstein-archives.org

Table 1: Comparison of Catalytic Systems for Aryl Phosphonate Synthesis

Catalyst SystemReactantsGeneral YieldsKey Features
Pd(PPh₃)₄ / Et₃NAryl Iodide, Diazophosphonate, Formic AcidUp to 71% thieme-connect.comthieme-connect.comEffective for hydroarylation. thieme-connect.com
NiCl₂Aryl Bromide, Triisopropyl Phosphite>80% beilstein-archives.orgSolvent-free conditions possible. beilstein-archives.org
Pd(OAc)₂ / Phosphine LigandAryl Halide, H-phosphonateGood to excellent organic-chemistry.orgBroad substrate scope. organic-chemistry.org

Stereoselective Synthesis of Chiral Phosphonates

The synthesis of chiral phosphonates, where the phosphorus atom or a carbon atom in an organic moiety is a stereocenter, is of great importance due to their potential applications as enzyme inhibitors and asymmetric catalysts. mdpi.com Asymmetric synthesis of C-chiral phosphonates can be achieved through various methods, including the use of chiral transition metal complexes. mdpi.com

For instance, rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated phosphonates using chiral phosphine ligands like f-spiroPhos can produce chiral phosphonates with excellent enantioselectivities (up to 99.9% ee). acs.org Another approach involves the catalytic asymmetric hydroboration of allylic phosphonates, which can lead to chiral tertiary boronic esters that are versatile synthetic intermediates. nih.gov Furthermore, palladium-catalyzed asymmetric cyclization has been employed for the efficient synthesis of P-chiral biaryl phosphonates. rsc.org These methods, while not directly applied to this compound in the reviewed literature, represent the state-of-the-art in producing enantiomerically enriched phosphonates and could be adapted for such targets if a chiral center is desired.

Table 2: Overview of Stereoselective Synthesis Methods for Chiral Phosphonates

MethodCatalyst/ReagentSubstrate TypeTypical Enantioselectivity
Asymmetric HydrogenationRh-(R,R)-f-spiroPhos acs.orgα,β-Unsaturated Phosphonates acs.orgUp to 99.9% ee acs.org
Asymmetric Hydroboration[Rh(cod)Cl]₂ / Chiral Monophosphite nih.govAllylic Phosphonates nih.govHigh (e.g., 99:1 er) nih.gov
Asymmetric Intramolecular CyclizationPalladium / P-chiral Biaryl Monophosphorus Ligand rsc.orgDiaryl 2-bromo arylphosphonates rsc.orgUp to 88% ee rsc.org

Asymmetric Photochemical Transformations (e.g., Photo-Arbuzov Rearrangements)

Photochemical reactions offer a unique avenue for the synthesis of phosphonates, often proceeding under mild conditions without the need for thermal activation. The Photo-Arbuzov rearrangement is a notable example, involving the photochemical rearrangement of a phosphite to a phosphonate. This reaction can be initiated by UV light and can proceed via radical intermediates. researchgate.net

While direct photochemical synthesis of this compound is not extensively documented, the principles of the Photo-Arbuzov reaction can be applied to precursors bearing the 4-acetylphenyl moiety. For instance, the reaction of a suitable trialkyl phosphite with a 4-acetylphenyl halide under photochemical conditions could potentially yield the desired phosphonate. The reaction of diaryliodonium salts with phosphites under visible-light illumination provides a general method for the synthesis of a variety of aryl phosphonates. organic-chemistry.org This method is known to tolerate various functional groups, making it a plausible route for the synthesis of functionalized arylphosphonates like the target compound.

Research has also demonstrated the use of photoredox catalysis to mediate the coupling of phosphines with aryl radicals derived from diaryliodonium salts, leading to the formation of quaternary aryl phosphonium (B103445) salts at ambient temperature. nsf.gov Such strategies could be adapted for the synthesis of phosphonate precursors.

Table 1: Examples of Photochemical Phosphonate Synthesis

ReactantsCatalyst/ConditionsProductYield (%)Reference
Diaryl-iodonium salt, Trialkyl phosphiteVisible light, BaseAryl phosphonateGood organic-chemistry.org
Phosphine, Diaryl-iodonium saltPhotoredox catalystQuaternary aryl phosphonium salt- nsf.gov
Alkyl/Aryl-hydrazine, Trialkyl-phosphiteZinc phthalocyanine, Visible lightAlkyl/Aryl phosphonateup to 85% rsc.org

No direct synthesis of this compound via this method was found in the searched literature. The table represents general or analogous reactions.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely employed in asymmetric synthesis to produce enantiomerically enriched compounds. sigmaaldrich.com In the context of phosphonate synthesis, chiral auxiliaries can be attached to the phosphorus atom or the carbon backbone to direct the formation of a specific stereoisomer.

The use of chiral auxiliaries like ephedrine (B3423809) derivatives, oxazolidinones, and camphor-sultam has been well-established in asymmetric synthesis. wikipedia.orgsigmaaldrich.com For the synthesis of chiral phosphonates, auxiliaries such as TADDOL, BINOL, and menthol (B31143) derivatives can be attached to a phosphorus-containing reagent. chemicalbook.com These chiral H-P reagents can then react with various electrophiles to produce chiral organophosphorus compounds with high diastereoselectivity. chemicalbook.com For example, the alkylation of a chiral Schiff base derived from (+)-ketopinic acid and diethyl aminomethylphosphonate (B1262766) has been used to afford (S)-α-amino-α-alkyl phosphonates with high enantiomeric excesses. capes.gov.br

While a specific application of a chiral auxiliary for the synthesis of this compound has not been detailed in the available literature, the general principles suggest that a chiral alcohol could be used to form a chiral phosphite, which would then react with a 4-acetylphenyl precursor. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound.

Table 2: Chiral Auxiliaries in Asymmetric Phosphonate Synthesis

Chiral AuxiliaryReactant TypeProduct TypeDiastereomeric/Enantiomeric ExcessReference
TADDOLH-phosphonateα-Hydroxy-phosphonatesHigh chemicalbook.com
BINOLH-phosphonateChiral organo-phosphorus compoundsHigh chemicalbook.com
(+)-Ketopinic acidSchiff base of aminomethyl-phosphonateα-Amino-α-alkyl phosphonatesHigh capes.gov.br
PseudoephedrineAmideAlkylated amideHigh wikipedia.org

This table provides examples of chiral auxiliaries used in the synthesis of various phosphonates, illustrating the potential for application in the synthesis of chiral this compound.

Enantioselective Catalysis in Phosphonate Formation

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and atom economy. mdpi.com In the field of organophosphorus chemistry, significant progress has been made in the development of catalytic asymmetric methods for the synthesis of C-chiral and P-chiral phosphonates. mdpi.comrsc.org

One approach involves the use of chiral metal complexes to catalyze the addition of phosphites to prochiral substrates. For instance, palladium-catalyzed enantioselective addition of arylboronic acids to formylphosphonate-derived hydrazones has been shown to produce α-aryl α-hydrazino phosphonates with excellent enantioselectivities (96-99% ee). us.esrsc.org A nickel/photoredox dual catalytic system has also been developed for the asymmetric domino alkyl arylation of vinyl phosphonates, yielding enantioenriched α-aryl phosphonates. nsf.gov

Furthermore, copper-catalyzed oxygen-arylation of dialkyl phosphonates with diaryliodonium salts provides a route to mixed alkyl aryl phosphonates under mild conditions. acs.org While not inherently asymmetric in the examples found, the development of chiral ligands for such copper-catalyzed reactions could pave the way for an enantioselective synthesis of compounds like this compound.

Table 3: Enantioselective Catalytic Synthesis of Phosphonates

Catalytic SystemReactantsProductEnantiomeric Excess (%)Reference
Pd(TFA)₂ / Pyridine-hydrazone ligandFormylphosphonate-hydrazone, Arylboronic acidα-Aryl α-hydrazino phosphonate96-99 us.esrsc.org
Ni(COD)₂ / Chiral ligand, Photoredox catalystVinyl phosphonate, Aryl halide, Alkyl bromideα-Aryl phosphonateup to 95 nsf.gov
Palladium catalystDiaryl 2-bromo arylphosphonateP-chiral biaryl phosphonateup to 88 rsc.org

This table showcases recent advances in the enantioselective catalytic synthesis of various phosphonates, highlighting methodologies that could be adapted for the synthesis of the target compound.

Derivatization and Analogue Preparation Strategies

The preparation of analogues of this compound can be achieved through various derivatization strategies. A common approach is to start with a readily available phosphonate and modify its functional groups. For example, diethyl (4-hydroxyphenyl)phosphonate can be synthesized and subsequently acylated to introduce the acetyl group. The synthesis of diethyl (4-hydroxyphenyl)phosphonate can be achieved by the hydrolysis of its acetyl-protected precursor, diethyl (4-acetoxyphenyl)phosphonate. chemicalbook.com

Another key reaction for creating the core structure is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgorganic-chemistry.orgnih.gov For instance, the reaction of 4'-bromoacetophenone (B126571) with triethyl phosphite can yield diethyl (4-acetylphenyl)phosphonate. researchgate.netrsc.org From this intermediate, one of the ethyl groups could potentially be exchanged or the phosphonic acid could be re-esterified to obtain the mixed ethyl methyl ester.

Furthermore, derivatization can be performed on the phosphonic acid itself. (4-Acetylphenyl)phosphonic acid can be prepared and then esterified to produce various alkyl esters, including the target mixed ester. General methods for the derivatization of aminoalkylphosphonic acids have also been developed, which could be adapted for other functionalized phosphonic acids. nih.govnih.gov

Table 4: Key Intermediates and Reactions for Derivatization

Starting MaterialReactionProductReagents/ConditionsReference
Diethyl (4-acetoxyphenyl)phosphonateHydrolysisDiethyl (4-hydroxyphenyl)phosphonateKOH, Methanol/THF/Water chemicalbook.com
4'-BromoacetophenoneMichaelis-Arbuzov ReactionDiethyl (4-acetylphenyl)phosphonateTriethyl phosphite, Heat researchgate.netrsc.org
(4-Acetylphenyl)phosphonic acidEsterification4-Acetylphenyl dialkyl phosphonateAlcohol, Acid catalystGeneral knowledge
Aminopoly-phosphonatesDerivatization for analysisDerivatized phosphonates2,4-Dinitrophenylhydrazine, 9-Fluorenylmethyl-chloroformate nih.gov

Computational Chemistry and Theoretical Investigations of 4 Acetylphenyl Ethyl Methylphosphonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net For 4-acetylphenyl ethyl methylphosphonate (B1257008), DFT calculations can elucidate a wide range of properties, from its most stable three-dimensional arrangement to its electronic and reactive characteristics.

The first step in a computational analysis is typically to determine the most stable geometry of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 4-acetylphenyl ethyl methylphosphonate, which has several rotatable bonds, a conformational search is necessary to identify the global minimum energy structure among many possible local minima.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)

Parameter Bond/Angle Value
Bond Length P=O 1.48 Å
P-C(methyl) 1.82 Å
P-O(ethyl) 1.62 Å
P-O(phenyl) 1.65 Å
C=O(acetyl) 1.23 Å
Bond Angle O=P-C 115.2°
O=P-O(ethyl) 114.8°
O=P-O(phenyl) 110.5°

Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. bhu.ac.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-acetylphenyl group, while the LUMO would likely be distributed over the phosphonate (B1237965) group and the aromatic ring. The acetyl group, being electron-withdrawing, would influence the energy and distribution of these orbitals.

A Mulliken or Natural Population Analysis (NPA) can be used to calculate the partial atomic charges, providing insight into the charge distribution across the molecule and identifying potential sites for electrostatic interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Description
HOMO -7.2 Primarily located on the 4-acetylphenyl ring
LUMO -1.5 Distributed over the phosphonate and aromatic system

Note: This table presents hypothetical values for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from an occupied NBO (a bond or lone pair) to an unoccupied anti-bonding NBO.

DFT calculations are widely used to predict NMR chemical shifts with a good degree of accuracy. researchgate.netyoutube.comnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, the chemical shifts can be predicted and compared with experimental data. aps.orgscm.com This comparison can serve to validate the computed structure.

Experimental ¹H and ³¹P NMR data for this compound have been reported. nih.gov A computational study would aim to reproduce these shifts. The ³¹P NMR chemical shift is particularly sensitive to the electronic environment around the phosphorus atom.

Table 3: Comparison of Experimental and Hypothetical Calculated NMR Chemical Shifts (in ppm)

Nucleus Experimental Shift nih.gov Hypothetical Calculated Shift
³¹P 33.0 32.5
¹H (aromatic, d) 7.98 7.95
¹H (aromatic, d) 7.30 7.28
¹H (CH₃ acetyl, s) 2.60 2.58

Note: The calculated shifts are hypothetical and for illustrative purposes. The experimental data is from a published source. nih.gov

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and the electrophilicity index (ω). researchgate.net

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Chemical Potential (μ) = (E(HOMO) + E(LUMO)) / 2

Hardness (η) = (E(LUMO) - E(HOMO)) / 2

Electrophilicity Index (ω) = μ² / (2η)

These descriptors can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in chemical reactions.

Table 4: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Value (eV) Interpretation
Ionization Potential (I) 7.2 Energy required to remove an electron
Electron Affinity (A) 1.5 Energy released upon gaining an electron
Chemical Potential (μ) -4.35 Escaping tendency of electrons
Hardness (η) 2.85 Resistance to change in electron distribution

Note: This table is based on the hypothetical FMO energies from Table 2 and is for illustrative purposes.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govrsc.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to:

Explore its conformational flexibility in different solvents.

Study its interactions with biological macromolecules, such as enzymes, to understand its potential biological activity. nih.gov

Investigate its aggregation behavior in solution. acs.org

The simulations rely on a force field, which is a set of parameters that describe the potential energy of the system. The choice of force field is crucial for obtaining accurate results. The trajectory from an MD simulation can be analyzed to calculate various properties, such as radial distribution functions, root-mean-square deviations (RMSD), and time correlation functions.

Conformational Flexibility and Dynamic Behavior in Solution

The conformational landscape of this compound is dictated by the rotational freedom around several key single bonds: the P-C (methyl), P-O (ethyl), O-C (ethyl), and P-C (phenyl) bonds, as well as the C-C bond connecting the acetyl group to the phenyl ring. Understanding the molecule's conformational flexibility is crucial as it directly influences its physical properties, reactivity, and potential biological activity.

A comprehensive analysis would begin with a systematic conformational search in the gas phase to identify low-energy conformers. This is typically achieved using molecular mechanics force fields followed by geometry optimization of the resulting unique structures with more accurate quantum mechanical methods, such as Density Functional Theory (DFT).

The dynamic behavior of this compound in a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), would be investigated using molecular dynamics (MD) simulations. These simulations would track the atomic motions of the solute and solvent molecules over time, providing a detailed picture of the conformational transitions and intermolecular interactions. Key parameters to be analyzed would include dihedral angle distributions to map the accessible conformational space and the radial distribution functions to characterize the solvation shell around the molecule.

Table 1: Hypothetical Torsional Barriers for Key Dihedral Angles in this compound (Calculated using DFT)

Dihedral AngleAtoms InvolvedRotational Barrier (kcal/mol)Most Stable Conformation (degrees)
τ1C(methyl)-P-O-C(ethyl)3.265 (gauche)
τ2O-P-C(phenyl)-C1.890 (perpendicular)
τ3P-C(phenyl)-C-C(acetyl)0.50 (coplanar)
τ4C(phenyl)-C(acetyl)-C-H2.530

Simulation of Molecular Recognition Processes

Molecular recognition is fundamental to many chemical and biological processes, including enzyme inhibition and receptor binding. Simulations of these processes for this compound would provide insights into its potential interactions with biological macromolecules.

Advanced MD techniques, such as steered molecular dynamics (SMD) or umbrella sampling, could be employed to simulate the binding or unbinding of the molecule from a hypothetical target protein. These simulations would help in elucidating the recognition pathway and in calculating the potential of mean force (PMF) along a defined reaction coordinate, which provides the free energy profile of the binding process.

For instance, if this compound were to be investigated as a potential inhibitor of a specific enzyme, MD simulations could reveal the key protein residues involved in the initial recognition and the conformational changes that occur in both the ligand and the protein upon binding.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is a cornerstone of structure-based drug design and can offer valuable, albeit static, insights into the binding of this compound to a protein target.

Modeling of Enzyme-Substrate Interactions at Active Sites

Given the structural similarity of organophosphonates to the transition state of ester hydrolysis, a primary area of investigation would be their interaction with esterase enzymes, such as acetylcholinesterase (AChE). nih.govnih.gov Molecular docking simulations would be performed to place this compound into the active site of a chosen enzyme.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (the enzyme). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the active site, scoring them based on a defined scoring function that approximates the binding free energy.

Prediction of Binding Modes and Affinities

The output of a docking simulation is a set of predicted binding poses, ranked by their scores. Analysis of the top-ranked poses would reveal the most probable binding mode of this compound. This includes identifying the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the enzyme-ligand complex.

The docking score itself provides a qualitative estimation of the binding affinity. While not always quantitatively precise, these scores are useful for comparing the binding of different ligands to the same target or for prioritizing compounds for further experimental testing.

Table 2: Hypothetical Molecular Docking Results of this compound with Human Acetylcholinesterase (AChE)

Docking SoftwarePredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
AutoDock Vina-8.5TRP84, TYR130π-π stacking with phenyl ring
Glide-7.9SER200, HIS440Hydrogen bond with phosphoryl oxygen
GOLD-8.2PHE330, TYR334Hydrophobic interactions with ethyl group

Computational Insights into Stereoselectivity

This compound is a chiral molecule due to the stereogenic phosphorus center. It is well-established that the different enantiomers of chiral organophosphonates can exhibit significantly different biological activities.

Computational docking can provide a structural rationale for this stereoselectivity. By docking both the (R)- and (S)-enantiomers of the compound into the active site of a chiral receptor, such as an enzyme, the binding modes and affinities can be compared. Often, one enantiomer will show a more favorable set of interactions, leading to a lower (more favorable) binding energy, which can explain the observed differences in biological potency. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, a key reaction of interest would be its hydrolysis or its reaction with a nucleophile, such as the active site serine of an esterase.

This analysis involves mapping the potential energy surface of the reaction. The structures of the reactants, products, and any intermediates are optimized, and, crucially, the transition state (TS) structure is located. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Quantum mechanical methods, particularly DFT, are employed to calculate the energies of these stationary points. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. The imaginary frequency of the transition state's vibrational spectrum confirms that it is a true saddle point and visualizes the atomic motions involved in the reaction coordinate. For more complex reactions, computational studies can help to distinguish between different possible mechanistic pathways, such as concerted versus stepwise mechanisms. nih.gov

Mechanistic Studies of 4 Acetylphenyl Ethyl Methylphosphonate Reactions

Kinetics and Thermodynamics of Synthetic Transformations

Stereochemical Course and Enantioselectivity Control in Reactions

Similarly, there is a lack of specific information in the reviewed literature concerning the stereochemical course and enantioselective control in the synthesis of 4-Acetylphenyl ethyl methylphosphonate (B1257008). While general organocatalytic and biocatalytic methods for the enantioselective synthesis of various phosphonates, such as α-hydroxy phosphonates and cyclopropylphosphonates, have been developed, their application to 4-Acetylphenyl ethyl methylphosphonate has not been documented. nih.govnih.gov

Molecular Mechanisms of Enzymatic Hydrolysis

The enzymatic hydrolysis of organophosphonates, a class of compounds to which this compound belongs, is a subject of extensive research, largely driven by their use as pesticides and nerve agents. The primary enzyme responsible for the detoxification of these compounds is phosphotriesterase (PTE).

Phosphotriesterase (PTE) Catalysis and Stereoselectivity

Phosphotriesterase (PTE), also known as parathion (B1678463) hydrolase, is a metalloenzyme that catalyzes the hydrolysis of a broad range of organophosphorus compounds. us.es The enzyme, originally isolated from Brevundimonas diminuta and Flavobacterium sp., exhibits high catalytic efficiency, with turnover numbers that can approach 10⁴ s⁻¹ for some substrates. us.esbiosynth.com The catalytic mechanism involves a direct nucleophilic attack of a hydroxide (B78521) ion, which is activated by a binuclear metal center in the active site, on the phosphorus center of the substrate. This process leads to an inversion of the stereochemistry at the phosphorus atom. us.es

PTE displays significant stereoselectivity in the hydrolysis of chiral organophosphonates. The active site contains three hydrophobic pockets of different sizes (large, small, and medium) that accommodate the three substituents on the phosphorus atom. us.escu.edu.eg The orientation of the substrate in the active site, which determines which enantiomer is preferentially hydrolyzed, is dictated by the steric and electronic properties of these substituents. For many chiral methylphosphonates, the (S)p-enantiomer is hydrolyzed faster than the (R)p-enantiomer. For instance, in the case of O-isobutyl O-(4-nitrophenyl) methylphosphonate, the enzyme Pmi1525, which is also a methylphosphonate esterase, hydrolyzes the (S)p-enantiomer 14 times faster than the (R)p-enantiomer. researchgate.net

The stereoselectivity of PTE is not absolute and can be influenced by the nature of the substituents on the phosphorus atom. For example, studies on analogues have shown that the stereoselectivity can vary significantly. us.es

Role of Enzyme Active Site Architecture and Mutagenesis in Substrate Specificity

The active site of PTE is located at the C-terminal end of a TIM-barrel fold and contains a binuclear metal center, typically zinc, which is crucial for catalysis. us.esmdpi.com The residues lining the active site pockets play a critical role in determining substrate specificity and stereoselectivity. Key residues that form the leaving group pocket include W131, F132, F306, and Y309. us.es

Site-directed mutagenesis of active site residues has been extensively used to probe their roles and to engineer enzymes with altered or improved properties. For example, mutations in the "small" pocket of the active site, involving residues such as Gly-60, Ile-106, Leu-303, and Ser-308, have been shown to significantly impact the enzyme's activity towards methylphosphonate analogues. semanticscholar.org In one study, variants with mutations at these positions exhibited up to a 10-fold increase in activity for methylphosphonates. semanticscholar.org Another study demonstrated that the W131M and I106A/W131M mutations in PTE led to improved stereospecificity in the hydrolysis of precursors for antiviral drugs. nih.govnih.gov

The table below summarizes the kinetic parameters of wild-type PTE and some of its mutants with different organophosphate substrates, illustrating the impact of mutagenesis on catalytic efficiency.

Enzyme VariantSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Wild-Type PTE Paraoxon2,300703.3 x 10⁷
Wild-Type PTE Methyl Paraoxon1,0001208.3 x 10⁶
G60V/I106L/S308G O-isobutyl O-acetylphenyl methylphosphonate (S)p1,2001.21.0 x 10⁶
I106A/W131M Sofosbuvir (B1194449) precursor (R)pN/AN/AImproved Rp-selectivity

Note: Data is compiled from various sources and may be for different but structurally related substrates. N/A indicates data not available in the reviewed sources.

Transition State Analogues and Enzyme Inhibition Mechanisms (Molecular Level)

The mechanism of enzyme inhibition by phosphate (B84403) esters often involves their ability to act as transition state analogues. The transition state of the hydrolysis reaction catalyzed by PTE is believed to have a trigonal bipyramidal geometry. Molecules that can mimic this geometry and the charge distribution of the transition state can bind tightly to the active site and act as potent inhibitors.

Phosphonates themselves can be considered transition state analogues for carboxylate hydrolysis. In the context of PTE, stable phosphonate (B1237965) esters can act as competitive inhibitors by binding to the active site without being hydrolyzed. The phosphoryl oxygen of the inhibitor coordinates with the metal center in the active site, mimicking the binding of the substrate's phosphoryl oxygen during catalysis. biosynth.com For instance, the structure of PTE complexed with diisopropyl methyl phosphonate, a mimic for the nerve agent sarin, shows the phosphoryl oxygen of the inhibitor coordinating to the more solvent-exposed zinc ion. biosynth.com

Enzyme Engineering for Altered Stereoselectivity Profiles

The ability to engineer PTE for altered stereoselectivity is of significant interest for applications in biocatalysis and the production of enantiomerically pure pharmaceuticals. nih.govnih.gov By modifying the residues in the active site pockets, it is possible to change the enzyme's preference for one stereoisomer over another.

Rational design and directed evolution are two key strategies employed for this purpose. For example, by introducing mutations that alter the size and shape of the active site pockets, researchers have been able to reverse the stereopreference of PTE for certain substrates. The aforementioned W131M and I106A/W131M mutants of PTE not only showed improved activity but also enhanced selectivity for the (R)p-diastereomer of remdesivir (B604916) and sofosbuvir precursors, enabling the preparation of the pure (S)p-diastereomer. nih.govnih.gov Similarly, engineered PTE variants have demonstrated several-fold faster hydrolysis of the more toxic P(-) enantiomer of the nerve agent VX.

The table below presents the stereoselectivity of some engineered PTE variants towards chiral organophosphates.

Enzyme VariantSubstrateEnantiomeric Excess (ee) of ProductStereopreference
Pmi1525 Isobutyl 4-nitrophenyl methylphosphonate>85% (S)p(S)p
PTE W131M Sofosbuvir precursorHigh(R)p
PTE I106A/W131M Remdesivir precursorHigh(R)p
BdPTE-4 VXN/AP(-)

Note: Data is compiled from various sources and illustrates the tunability of stereoselectivity through enzyme engineering. N/A indicates specific ee values were not provided, but a clear preference was reported.

Analytical Methodologies for Enantiomer Separation and Purity Determination

Chiral Chromatographic Techniques

Chiral chromatography is a cornerstone for the separation of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful tools for resolving racemic mixtures of chiral phosphonates.

Chiral HPLC is a widely adopted technique for the enantioseparation of non-volatile and thermally labile compounds, including a variety of organophosphonates. The selection of the chiral stationary phase and the mobile phase composition are critical for achieving successful separation.

Research Findings:

For the enantiomeric separation of compounds structurally analogous to 4-Acetylphenyl ethyl methylphosphonate (B1257008), such as O,O-dialkyl-1-benzyloxycarbonyl-aminoarylmethyl phosphonates, polysaccharide-based CSPs have demonstrated considerable efficacy. researchgate.net Specifically, amylose (B160209) and cellulose-derived stationary phases are prominent. Chiralpak AD, an amylose-based CSP, has been shown to be particularly effective in resolving a range of phosphonate (B1237965) enantiomers. researchgate.net The chiral recognition mechanism is attributed to the formation of transient diastereomeric complexes between the analyte and the CSP, involving hydrogen bonding, π-π interactions, and dipole-dipole interactions. researchgate.net The acetylphenyl group in the target compound is expected to play a significant role in these interactions.

A normal-phase elution mode is often preferred for such separations. The mobile phase typically consists of a mixture of a non-polar solvent, such as n-hexane or n-heptane, and a polar modifier, like ethanol (B145695) or isopropanol. tsijournals.comrsc.org The concentration of the alcohol modifier is a key parameter to optimize, as it influences both the retention time and the resolution of the enantiomers. The addition of a small amount of a basic or acidic additive, such as diethylamine, can improve peak shape and resolution, particularly for compounds with acidic or basic moieties. tsijournals.com

Proposed HPLC Method for 4-Acetylphenyl ethyl methylphosphonate:

Based on the analysis of related compounds, a proposed chiral HPLC method for the enantiomeric separation of this compound is presented in the table below.

ParameterProposed Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Heptane / Ethanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

This method is a starting point and would require optimization to achieve baseline separation of the enantiomers of this compound.

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For many organophosphorus compounds, derivatization may be necessary to increase volatility and improve chromatographic performance.

Research Findings:

The application of chiral GC to organophosphorus pesticides is well-documented. mdpi.com Cyclodextrin-based chiral stationary phases are commonly employed. However, for a compound like this compound, its relatively low volatility may present a challenge for direct GC analysis. While no specific chiral GC methods for this compound are reported, the general approach would involve a high-temperature capillary column with a chiral stationary phase capable of withstanding the required temperature program.

Given the potential for thermal degradation and the likely need for derivatization, chiral HPLC is often considered a more direct and versatile method for non-volatile phosphonates.

Advanced NMR Methods for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric excess (% ee). This is typically achieved by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.gov

Research Findings:

For chiral phosphorus compounds, ³¹P NMR is particularly advantageous due to its wide chemical shift range and sensitivity to the local electronic environment. The addition of a chiral solvating agent to a racemic mixture of a chiral phosphonate can lead to the formation of transient diastereomeric complexes, which may exhibit distinct ³¹P NMR signals. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

While specific CSAs have not been reported for this compound, various chiral alcohols, acids, and their derivatives have been successfully used for other chiral phosphonates. The choice of the CSA and the solvent is critical for achieving sufficient separation of the diastereomeric signals. nih.gov

Conceptual Approach for % ee Determination by ³¹P NMR:

A solution of racemic or enantioenriched this compound in a suitable deuterated solvent (e.g., CDCl₃) is prepared.

A chiral solvating agent is added to the NMR tube.

The ³¹P NMR spectrum is acquired.

The presence of two distinct signals for the phosphorus atom indicates successful diastereomeric resolution.

The enantiomeric excess is calculated from the integration of these two signals.

This method provides a rapid and accurate determination of enantiomeric purity without the need for chromatographic separation.

Enzyme-Based Assays for Stereochemical Analysis

Enzyme-based assays offer a highly selective approach to stereochemical analysis, often through the principle of kinetic resolution.

Research Findings:

Lipases are a class of enzymes that have been shown to catalyze the stereoselective hydrolysis of various esters, including phosphonates. nih.gov In a kinetic resolution, one enantiomer of the racemic substrate is preferentially hydrolyzed by the enzyme, leading to the enrichment of the unreacted enantiomer and the formation of the corresponding chiral product. By monitoring the reaction progress and analyzing the enantiomeric excess of both the remaining substrate and the product at a given time, the stereoselectivity of the enzyme can be determined.

For instance, the D-threo form of p-methylsulfonylphenyl serine ethyl ester has been resolved from its racemic mixture using lipases, demonstrating the potential of this enzymatic approach for structurally related compounds. nih.gov Bacteria have also been shown to possess enzymes capable of metabolizing phosphonates, which could potentially be harnessed for stereochemical analysis. nih.gov

Application to this compound:

A potential enzyme-based assay for the stereochemical analysis of this compound would involve screening a panel of lipases for their ability to selectively hydrolyze one of the enantiomers. The reaction would be monitored over time, and samples would be analyzed by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed product. This approach not only provides information on the stereochemistry but can also be a method for the preparative-scale production of enantioenriched this compound.

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl, phosphonic acids) .
  • Waste disposal : Segregate organophosphonate waste for incineration or hydrolysis (pH >13 for 24 hours) .
    Regulatory note: Classified under IMDG/IATA 6.1 (toxic liquid) but not a marine pollutant .

How can this compound be used to study acetylcholinesterase (AChE) inhibition mechanisms?

Advanced Research Question
As a simulant for VX-class agents, it facilitates:

Kinetic assays : Measure AChE inhibition constants (Kᵢ) via Ellman’s method .

Crystallography : Co-crystallize with AChE to resolve binding modes at the catalytic serine site .

Antidote screening : Test reactivators (e.g., oximes) for efficacy in restoring AChE activity .

What are the environmental persistence and degradation pathways of this compound?

Advanced Research Question

  • Hydrolysis : Degrades in alkaline conditions (t₁/₂ ~24 hours at pH 12) to methylphosphonic acid and 4-acetylphenol .
  • Microbial degradation : Limited data, but soil bacteria (e.g., Pseudomonas) may cleave ester bonds under aerobic conditions .
  • Photolysis : UV exposure accelerates breakdown; monitor via LC-MS for hydroxylated byproducts .

How do computational models predict the reactivity and toxicity of this compound?

Advanced Research Question

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to map charge distribution and LUMO localization (indicates electrophilic sites) .
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values) with LD₅₀ trends in rodent studies .
  • Molecular dynamics : Simulate blood-brain barrier penetration using logP and polar surface area .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.